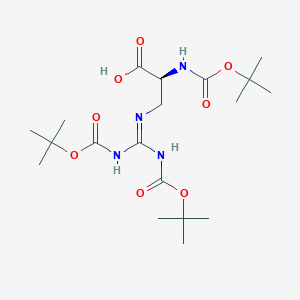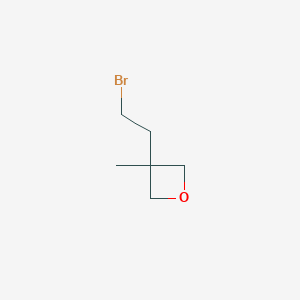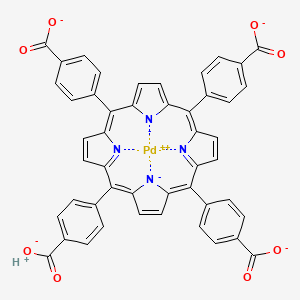
Boc-Alg(Boc)2-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Alg(Boc)2-OH, also known as Nα,NG,NG-Tri-tert-butyloxycarbonylarginine, is an organic compound used primarily in peptide synthesis. It is a derivative of arginine, an amino acid, and is characterized by the presence of tert-butyloxycarbonyl (Boc) protective groups. These Boc groups are used to protect the amino and guanidine groups of arginine during chemical reactions, preventing unwanted side reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Alg(Boc)2-OH typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions . The general reaction scheme is as follows:
- Dissolve arginine in a suitable solvent.
- Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide or DMAP).
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions
Boc-Alg(Boc)2-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HCTU or EDCI in peptide synthesis.
Substitution Reactions: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in ethyl acetate.
Coupling: HCTU, EDCI, DMAP, sodium hydroxide.
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Deprotection: Arginine and tert-butyl cations.
Coupling: Peptides with protected or deprotected arginine residues.
Substitution: Substituted guanidine derivatives
科学的研究の応用
Boc-Alg(Boc)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block in peptide synthesis, allowing for the controlled assembly of peptides and proteins
Biology: It is used in the study of protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides
Medicine: It is used in the development of peptide-based drugs and therapeutic agents
Industry: It is used in the production of synthetic peptides for research and commercial purposes
作用機序
The mechanism of action of Boc-Alg(Boc)2-OH involves the protection of the amino and guanidine groups of arginine, preventing unwanted side reactions during peptide synthesis. The Boc groups are stable under basic and neutral conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino and guanidine groups . This selective protection and deprotection enable the controlled assembly of peptides and proteins .
類似化合物との比較
Boc-Alg(Boc)2-OH is unique due to its dual Boc protection, which provides enhanced stability and selectivity during peptide synthesis. Similar compounds include:
Boc-Arg-OH: A single Boc-protected arginine derivative used in peptide synthesis.
Fmoc-Arg-OH: An arginine derivative protected with the fluorenylmethyloxycarbonyl (Fmoc) group, used in Fmoc-based peptide synthesis.
Cbz-Arg-OH: An arginine derivative protected with the benzyloxycarbonyl (Cbz) group, used in Cbz-based peptide synthesis.
Compared to these compounds, this compound offers greater stability and selectivity due to the presence of multiple Boc groups .
特性
分子式 |
C19H34N4O8 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m0/s1 |
InChIキー |
KNFDNRSWAHJRET-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)

![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)



![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)

